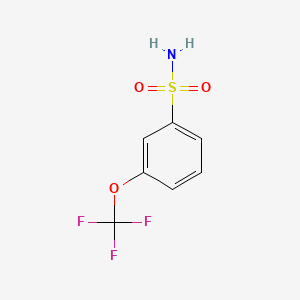

Ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate is a compound that falls within the broader category of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Another example is the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which was prepared by cyclization of thioamide with 2-chloroacetoacetate . These methods demonstrate the versatility in synthesizing thiazole derivatives, which can be tailored to introduce various functional groups and achieve desired properties.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic methods such as FTIR, NMR, and X-ray diffraction. For example, the structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was analyzed by X-ray diffraction and further investigated using density functional theory (DFT) . The molecular geometry, vibrational assignments, and chemical shifts were calculated and found to be in good agreement with experimental data. Similarly, the crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, revealing hydrogen-bonded dimers and quartets in the solid state .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, leading to a wide array of products. For instance, the reaction of acylaminocyanoesters with dithiadiphosphetane disulfide leads to substituted aminothiazoles . Additionally, ethyl 2-(benzo[d]thazol-2-yl)acetate can react with arylidinemalononitrile derivatives to produce ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives . These reactions highlight the reactivity of thiazole derivatives and their potential for creating complex molecules with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The photophysical properties of some thiazole derivatives, such as their absorption and fluorescence, are attributed to π→π* transitions and dual emission from different excited states . Theoretical studies, including DFT calculations, provide insights into the electronic properties, such as the molecular electrostatic potential (MEP) and Mulliken population analysis, which can indicate sites for hydrogen bonding and other interactions . These properties are crucial for understanding the behavior of thiazole derivatives in various environments and their interactions with biological targets.

Aplicaciones Científicas De Investigación

Application 1: Anti-Alzheimer’s Agent

- Summary of the Application : This compound has been used in the design of multifunctional compounds with expected activity against disease-modifying and symptomatic targets in Alzheimer’s disease . A series of 15 drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modification of cholinesterase inhibitors toward β-secretase inhibition .

- Results or Outcomes : The most promising compound displayed inhibitory potency against eel acetylcholinesterase (IC50 = 3.33 μM), human β-secretase (43.7% at 50 μM), and β-amyloid aggregation (24.9% at 10 μM) . Molecular modeling studies have revealed possible interaction of this compound with the active sites of both enzymes—acetylcholinesterase and β-secretase .

Application 2: Aza-Michael Additions

- Summary of the Application : This compound has been used in the study of Aza-Michael additions . Aza-Michael addition is a specific class of Michael addition where an azanide (a compound containing a nitrogen atom) is added to an α,β-unsaturated carbonyl compound containing a conjugate acid .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Application 3: Synthesis of Isoindoline-1,3-dione Derivatives

- Summary of the Application : This compound has been used in the design of isoindoline-1,3-dione derivatives . A series of 15 drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modification of cholinesterase inhibitors toward β-secretase inhibition .

- Results or Outcomes : The most promising compound displayed inhibitory potency against eel acetylcholinesterase (IC50 = 3.33 μM), human β-secretase (43.7% at 50 μM), and β-amyloid aggregation (24.9% at 10 μM) . Molecular modeling studies have revealed possible interaction of this compound with the active sites of both enzymes—acetylcholinesterase and β-secretase .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-2-17-12(16)11-9-15-13(18-11)14-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPUUSIPGYVPBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381481 |

Source

|

| Record name | ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate | |

CAS RN |

342394-00-7 |

Source

|

| Record name | ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.